Cas no 2408428-28-2 (3-Tert-butoxycarbonylamino cyclopentane boronic acid)

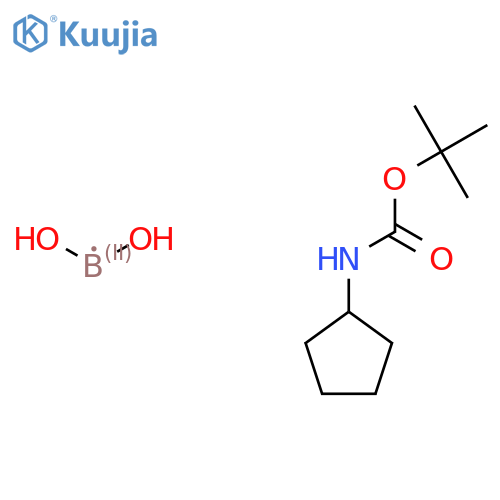

2408428-28-2 structure

商品名:3-Tert-butoxycarbonylamino cyclopentane boronic acid

CAS番号:2408428-28-2

MF:C10H21BNO4

メガワット:230.08904337883

MDL:MFCD32062045

CID:4776638

3-Tert-butoxycarbonylamino cyclopentane boronic acid 化学的及び物理的性質

名前と識別子

-

- SB36035

- 3-tert-butoxycarbonylamino cyclopentane boronic acid

- 3-Tert-butoxycarbonylamino cyclopentane boronic acid

-

- MDL: MFCD32062045

- インチ: 1S/C10H19NO2.BH2O2/c1-10(2,3)13-9(12)11-8-6-4-5-7-8;2-1-3/h8H,4-7H2,1-3H3,(H,11,12);2-3H

- InChIKey: SSHFSAAORCMCPV-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(NC1CCCC1)=O.O[B]O |^1:14|

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 181

- トポロジー分子極性表面積: 78.8

3-Tert-butoxycarbonylamino cyclopentane boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0273-5g |

3-tert-butoxycarbonylamino cyclopentane boronic acid |

2408428-28-2 | 97% | 5g |

¥60158.31 | 2025-01-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0273-50mg |

3-tert-butoxycarbonylamino cyclopentane boronic acid |

2408428-28-2 | 97% | 50mg |

1797.85CNY | 2021-07-19 | |

| eNovation Chemicals LLC | Y1124943-1g |

3-tert-butoxycarbonylamino cyclopentane boronic acid |

2408428-28-2 | 95% | 1g |

$2105 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1124943-50mg |

3-tert-butoxycarbonylamino cyclopentane boronic acid |

2408428-28-2 | 95% | 50mg |

$285 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1124943-100mg |

3-tert-butoxycarbonylamino cyclopentane boronic acid |

2408428-28-2 | 95% | 100mg |

$455 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1124943-5g |

3-tert-butoxycarbonylamino cyclopentane boronic acid |

2408428-28-2 | 95% | 5g |

$7705 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1124943-250mg |

3-tert-butoxycarbonylamino cyclopentane boronic acid |

2408428-28-2 | 95% | 250mg |

$665 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1124943-100mg |

3-tert-butoxycarbonylamino cyclopentane boronic acid |

2408428-28-2 | 95% | 100mg |

$455 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1124943-50mg |

3-tert-butoxycarbonylamino cyclopentane boronic acid |

2408428-28-2 | 95% | 50mg |

$285 | 2025-02-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0273-250mg |

3-tert-butoxycarbonylamino cyclopentane boronic acid |

2408428-28-2 | 97% | 250mg |

¥5228.88 | 2025-01-21 |

3-Tert-butoxycarbonylamino cyclopentane boronic acid 関連文献

-

2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

2408428-28-2 (3-Tert-butoxycarbonylamino cyclopentane boronic acid) 関連製品

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2408428-28-2)3-Tert-butoxycarbonylamino cyclopentane boronic acid

清らかである:99%/99%/99%/99%/99%/99%

はかる:1g/5g/500mg/250mg/100mg/50mg

価格 ($):2060.0/7539.0/1094.0/655.0/436.0/273.0